molecular formula C10H13N3O B1623619 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 73778-94-6

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1623619
CAS No.: 73778-94-6
M. Wt: 191.23 g/mol
InChI Key: DHPXTEFKFUCWDK-UHFFFAOYSA-N
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Description

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with a molecular formula of C10H13N3O. It is known for its unique structure, which includes an amino group and three methyl groups attached to a benzimidazole core.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the compound’s use.

Biochemical Analysis

Biochemical Properties

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and cellular metabolism. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and thereby modulating the redox state of the cell . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting protein folding and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, it has been found to inhibit certain kinases involved in cell cycle regulation, leading to cell cycle arrest . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . The binding interactions of this compound with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cells can change over time, with prolonged exposure leading to adaptive responses such as increased expression of detoxifying enzymes . In in vitro studies, long-term exposure to this compound has been associated with alterations in cell morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular stress responses and improve cell survival under adverse conditions . At high doses, it may exhibit toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 1,2-diaminobenzene with urea under high-temperature conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring . The reaction conditions often include temperatures ranging from 150°C to 250°C, and the process may involve solid-phase reactions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole core. These derivatives can exhibit diverse chemical and physical properties, making them useful in different applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-1,3,6-trimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPXTEFKFUCWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424548
Record name 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73778-94-6
Record name 5-Amino-1,3-dihydro-1,3,6-trimethyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73778-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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